3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid
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Overview
Description
3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid: is a chemical compound with the molecular formula C10H11NO3S2 and a molecular weight of 257.33 g/mol . This compound is characterized by the presence of a thiazolidine ring, a thiophene ring, and an acetyl group. It is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid typically involves organic synthesis reactions. One common method is the Baeyer-Villiger oxidation of suitable precursor compounds . This reaction involves the oxidation of ketones to esters using peracids, such as peracetic acid or m-chloroperbenzoic acid, under controlled conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that similar organic synthesis techniques are scaled up for industrial purposes. The process would involve the careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., peracetic acid) under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a probe to investigate the activity of specific enzymes or to modify proteins for further analysis .
Industry: In industrial applications, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or proteins. The thiazolidine ring can form covalent bonds with active site residues of enzymes, leading to inhibition or modification of enzyme activity. The thiophene ring can participate in π-π interactions with aromatic residues, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Thiazolidine-4-carboxylic acid: Lacks the acetyl and thiophene groups, making it less versatile in chemical reactions.
2-Acetylthiazole: Contains a thiazole ring instead of a thiazolidine ring, leading to different chemical properties and reactivity.
Thiophene-2-carboxylic acid: Lacks the thiazolidine ring, resulting in different biological activity and applications.
Uniqueness: 3-Acetyl-2-thiophen-2-yl-thiazolidine-4-carboxylic acid is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and biological interactions.
Properties
IUPAC Name |
3-acetyl-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S2/c1-6(12)11-7(10(13)14)5-16-9(11)8-3-2-4-15-8/h2-4,7,9H,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCQMZDLCKBMDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CSC1C2=CC=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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